

2-(Bromomethyl)-5-chlorobenzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chlorobenzonitrile

Cat. No.: B1280578

[Get Quote](#)

In-Depth Technical Guide: 2-(Bromomethyl)-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-(Bromomethyl)-5-chlorobenzonitrile**, a key intermediate in the synthesis of pharmaceuticals and materials. While direct biological activity data for this compound is limited in publicly available literature, its application as a versatile building block underscores its importance in medicinal chemistry and drug discovery.

Chemical Structure and Properties

2-(Bromomethyl)-5-chlorobenzonitrile is a disubstituted benzonitrile with the chemical formula C_8H_5BrClN .^{[1][2]} Its structure features a benzene ring substituted with a bromomethyl group at position 2, a chloro group at position 5, and a nitrile group at position 1.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-(Bromomethyl)-5-chlorobenzonitrile	[3][4]
CAS Number	50712-69-1	[2]
Molecular Formula	C ₈ H ₅ BrClN	[1][2]
Molecular Weight	230.49 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	Not available	[1][5]
Boiling Point (Predicted)	279.7 ± 25.0 °C	[1]
Density (Predicted)	1.63 ± 0.1 g/cm ³	[1]
Solubility	Not available	[1]

Structure:

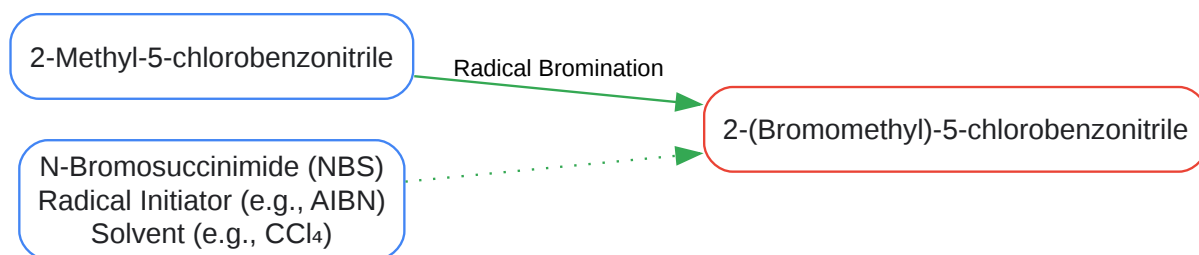
Caption: Chemical structure of **2-(Bromomethyl)-5-chlorobenzonitrile**.

Synthesis

While specific, detailed experimental protocols for the synthesis of **2-(Bromomethyl)-5-chlorobenzonitrile** are not readily available in peer-reviewed journals, the synthesis can be logically approached through established organic chemistry reactions. A plausible and commonly employed method is the radical bromination of the corresponding methyl-substituted precursor, 2-methyl-5-chlorobenzonitrile.

Proposed Synthetic Pathway: Radical Bromination

This method, often referred to as a Wohl-Ziegler bromination, involves the use of a bromine source, typically N-Bromosuccinimide (NBS), and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction selectively brominates the benzylic methyl group.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(Bromomethyl)-5-chlorobenzonitrile**.

General Experimental Protocol (Hypothetical)

The following is a generalized protocol based on similar transformations. Researchers should optimize conditions for safety and yield.

Materials:

- 2-Methyl-5-chlorobenzonitrile
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methyl-5-chlorobenzonitrile, a slight molar excess of NBS, and a catalytic amount of AIBN.

- Solvent Addition: Add anhydrous CCl_4 to the flask.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
- Work-up: After completion, cool the mixture to room temperature. Filter the solid succinimide byproduct.
- Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Table 2: Reagents for Hypothetical Synthesis

Reagent	Molar Mass (g/mol)	Role
2-Methyl-5-chlorobenzonitrile	151.59	Starting Material
N-Bromosuccinimide (NBS)	177.98	Brominating Agent
Azobisisobutyronitrile (AIBN)	164.21	Radical Initiator
Carbon Tetrachloride (CCl_4)	153.82	Solvent

Spectroscopic Data

Detailed ^1H and ^{13}C NMR spectra for **2-(Bromomethyl)-5-chlorobenzonitrile** are not widely published. However, predicted spectral data can be inferred from the structure.

Predicted ^1H NMR (CDCl_3):

- Aromatic protons would appear in the range of 7.4-7.8 ppm.
- The benzylic protons of the bromomethyl group would likely appear as a singlet around 4.5-4.8 ppm.

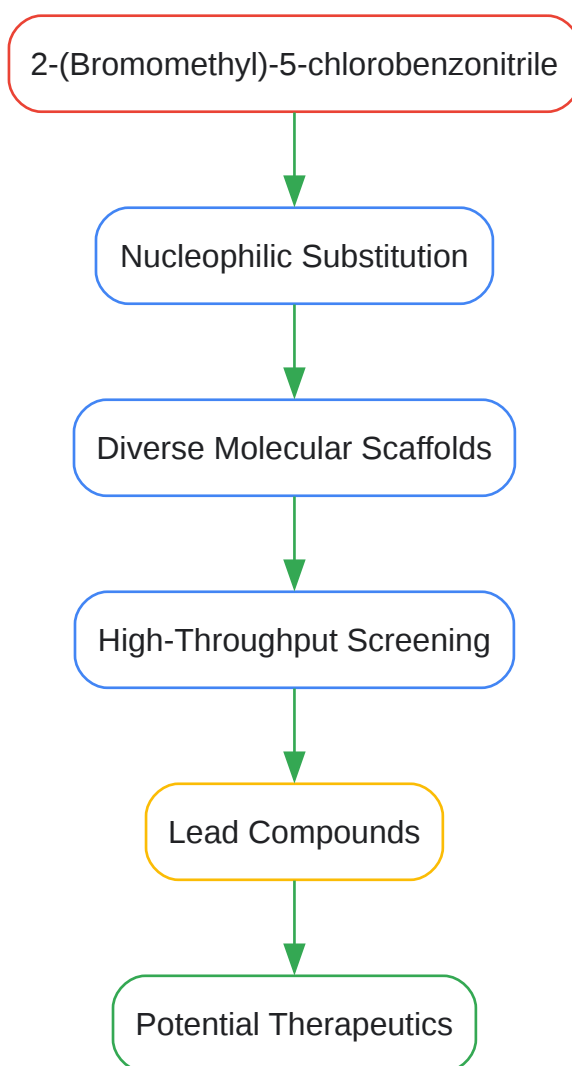
Predicted ^{13}C NMR (CDCl_3):

- The nitrile carbon would be expected in the range of 115-120 ppm.
- Aromatic carbons would appear between 125-140 ppm.
- The benzylic carbon of the bromomethyl group would be expected around 30-35 ppm.

Applications in Drug Discovery and Medicinal Chemistry

While **2-(Bromomethyl)-5-chlorobenzonitrile** does not have extensive documented biological activity itself, it is utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential.^[1] Its utility lies in the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds.

Patents suggest that related chloro-benzonitrile structures are intermediates in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders. The specific substitution pattern of **2-(Bromomethyl)-5-chlorobenzonitrile** makes it a valuable synthon for creating libraries of compounds for biological screening.



[Click to download full resolution via product page](#)

Caption: Role of **2-(Bromomethyl)-5-chlorobenzonitrile** in a drug discovery workflow.

Safety Information

Detailed GHS classification for **2-(Bromomethyl)-5-chlorobenzonitrile** is not consistently available.[2] However, as a brominated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

2-(Bromomethyl)-5-chlorobenzonitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and material science. While its own biological profile is not extensively documented, its utility as a building block for creating novel compounds for drug discovery is evident. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutic agents. Researchers should proceed with caution, employing appropriate safety measures due to the limited availability of comprehensive safety data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 50712-69-1,2-(BROMOMETHYL)-5-CHLOROBENZONITRILE | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 50712-69-1|2-(Bromomethyl)-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(Bromomethyl)-5-chlorobenzonitrile chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280578#2-bromomethyl-5-chlorobenzonitrile-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com